Monocrotaline N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

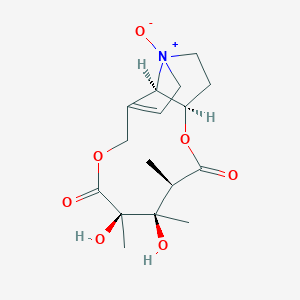

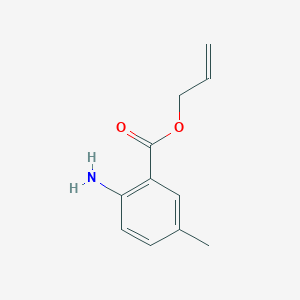

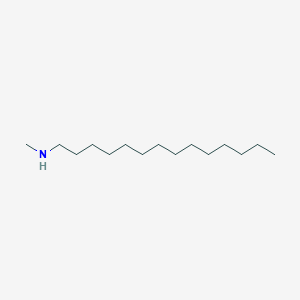

Monocrotaline N-Oxide is a pyrrolizidine alkaloid derived from the plant genus Crotalaria. This compound is known for its significant biological activity and toxicity. It is a metabolite of monocrotaline, which is found in various Crotalaria species.

Aplicaciones Científicas De Investigación

Monocrotaline N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its toxicological effects on various biological systems, including liver and kidney toxicity.

Medicine: Investigated for its potential therapeutic applications and as a model compound for studying the mechanisms of pyrrolizidine alkaloid toxicity.

Safety and Hazards

According to the Material Safety Data Sheet, Monocrotaline N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . This indicates that it is harmful if swallowed, inhaled, or comes into contact with skin. It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .

Mecanismo De Acción

Monocrotaline N-Oxide exerts its effects through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in oxidative stress, DNA damage, and apoptosis .

Similar Compounds:

Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.

Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.

Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.

Uniqueness: this compound is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .

Análisis Bioquímico

Biochemical Properties

Monocrotaline N-oxide interacts with various biomolecules in the body. It is metabolically activated in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, causing cellular damage . This process is crucial for the toxicity of this compound.

Cellular Effects

This compound has significant effects on various types of cells. It can cause liver, lung, and kidney damage in various organisms . The compound exerts its effects by causing DNA adduct formation, which can lead to cell death .

Molecular Mechanism

The mechanism of action of this compound involves its metabolic activation to form reactive metabolites. These metabolites can bind to DNA and proteins, leading to cellular damage . This process is facilitated by cytochrome P450 enzymes in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study on rats, it was observed that the compound caused severe liver injury and moderate kidney injury 24 hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, the compound induced dose-dependent mortality with a dose range of 6–15 mg/kg bodyweight .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolically activated in the liver by cytochrome P450 enzymes to form reactive metabolites . These metabolites can then bind to DNA and proteins, leading to cellular damage .

Subcellular Localization

Given its metabolic activation in the liver, it is likely that it is localized in the liver cells where it is metabolized by cytochrome P450 enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monocrotaline N-Oxide can be synthesized through the oxidation of monocrotaline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Monocrotaline N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more reactive species.

Reduction: Reduction reactions can convert this compound back to monocrotaline.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as methanol, ethanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Monocrotaline N-oxide involves the oxidation of Monocrotaline using a suitable oxidizing agent.", "Starting Materials": [ "Monocrotaline", "Oxidizing agent (e.g. m-chloroperbenzoic acid, potassium permanganate, etc.)", "Solvent (e.g. chloroform, methanol, etc.)", "Acid (e.g. hydrochloric acid, sulfuric acid, etc.)" ], "Reaction": [ "Dissolve Monocrotaline in a suitable solvent", "Add a suitable oxidizing agent to the reaction mixture", "Add a suitable acid to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.)", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |

Número CAS |

35337-98-5 |

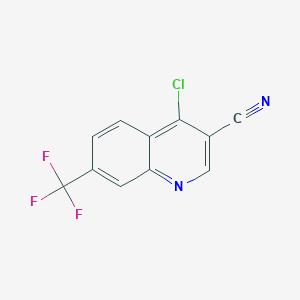

Fórmula molecular |

C16H23NO7 |

Peso molecular |

341.36 g/mol |

Nombre IUPAC |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |

Clave InChI |

LHVAZUAALQTANZ-ANYXPJNNSA-N |

SMILES isomérico |

C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |

SMILES |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

SMILES canónico |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

Pictogramas |

Acute Toxic |

Sinónimos |

(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine](/img/structure/B129446.png)

![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)